molecular formula C8H17NO2 B7891673 2-methoxy-N-(3-methylbutyl)acetamide

2-methoxy-N-(3-methylbutyl)acetamide

Cat. No.: B7891673
M. Wt: 159.23 g/mol
InChI Key: WPGZTQQQQZTGEC-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. This compound is known for its role in the rectal gland secretions of male melon flies (Dacus cucurbitae), where it acts as a pheromone component . It is not commercially available and must be synthesized for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methylbutyl)acetamide involves the reaction of 2-methoxyacetamide with 3-methylbutylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using batch reactors. The reaction conditions would be optimized to ensure high yield and purity, and the product would be purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of amide chemistry and reaction mechanisms.

    Biology: The compound is studied for its role in insect pheromone systems, particularly in the mating behavior of melon flies.

    Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

    Industry: It is investigated for its potential use in the synthesis of other amide-based compounds and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-methoxy-N-(3-methylbutyl)acetamide exerts its effects involves its interaction with specific olfactory receptors in insects. In the case of melon flies, the compound is detected by female flies, triggering a behavioral response that facilitates mating . The molecular targets include olfactory receptor neurons that are highly sensitive to this compound.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetamide herbicide with a similar amide structure.

    Alachlor: Another chloroacetamide herbicide used in agriculture.

    Butachlor: A pre-emergent herbicide with structural similarities.

    Metolachlor: A widely used herbicide with a similar mode of action.

Uniqueness

2-methoxy-N-(3-methylbutyl)acetamide is unique due to its specific role in insect pheromone systems, which is not a characteristic shared by the herbicides mentioned above. Its ability to elicit strong behavioral responses in melon flies highlights its specialized function in nature .

Properties

IUPAC Name

2-methoxy-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)4-5-9-8(10)6-11-3/h7H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZTQQQQZTGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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